alpha-Methylcinnamic acid
Overview
Description
Synthesis Analysis
The synthesis of alpha-Methylcinnamic acids can be achieved through several methods. One efficient approach is the stereoselective synthesis starting from unmodified Baylis-Hillman adducts. This method involves the reduction of methyl-3-hydroxy-3-aryl-2-methylenepropanoates with an I2/NaBH4 reagent system at room temperature, followed by hydrolysis. This procedure has proven to be effective not only for the synthesis of alpha-Methylcinnamic acids but also for the synthesis of significant compounds like LK-903, a highly active hypolipidemic agent (Das et al., 2006). Another method involves the stereoselective synthesis via nucleophilic addition of hydride ion from sodium borohydride to methyl 3-acetoxy-3-aryl-2-methylenepropanoates, followed by hydrolysis and crystallization (Basavaiah et al., 1999).
Molecular Structure Analysis
The molecular structure of alpha-Methylcinnamic acids and their esters have been studied extensively. Crystallographic studies reveal the conformations of stereoisomers of alpha-arylcinnamic acids and their esters, highlighting the impact of the alpha-methyl group on the molecular geometry. In the E forms, the plane of the alpha-aryl substituent is approximately perpendicular to the rest of the molecule, whereas in the Z forms, significant twists are observed, indicating the influence of the substituents on the overall molecular conformation (Stomberg et al., 2001).
Scientific Research Applications
1. Enantioselective Hydrogenation
- Application Summary: Alpha-Methylcinnamic acid (MCA) is used in the study of enantioselective hydrogenation over Pd/Al2O3. This process is important in the production of enantiopure chemicals, which are crucial in the manufacture of pharmaceuticals, agrochemicals, and fragrances .
- Methods of Application: The enantioselective hydrogenation of MCA is carried out over a cinchonidine modified 5 wt% Pd/Al2O3 in a liquid batch reactor. The reaction activity and enantioselectivity towards the ® product are strongly solvent dependent. The reaction is zero order in hydrogen pressure and first order in MCA .
- Results: The presence of cinchonidine does not affect the reaction order with respect to either acid or H2 pressure, but has a significant inhibiting effect on the reaction rate. The catalyst exhibits stable activity during the reaction with no sign of deactivation .
2. Histone Deacetylase (HDAC) Inhibition
- Application Summary: Alpha-Methylhydrocinnamic acid is used in the study of histone deacetylase (HDAC) inhibitors. HDAC inhibitors are a class of compounds that interfere with the function of HDAC, and have potential therapeutic applications in cancer treatment .
- Results: The specific results or outcomes of this application are not provided in the source .
Safety And Hazards
Alpha-Methylcinnamic acid is classified as a skin irritant and an eye irritant . If inhaled or ingested, it is recommended to move the person into fresh air and give artificial respiration if necessary . In case of skin contact, it is advised to wash off with soap and plenty of water . If it comes in contact with the eyes, they should be rinsed cautiously with water for several minutes . It is also recommended to wear protective equipment such as gloves and eyeshields when handling this compound .
properties
IUPAC Name |
(E)-2-methyl-3-phenylprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCRUNXWPDJHGV-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901044462 | |
Record name | (E)-2-Methylcinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901044462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
Record name | alpha-Methylcinnamic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20185 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
alpha-Methylcinnamic acid | |
CAS RN |
1199-77-5, 1895-97-2 | |
Record name | alpha-Methylcinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-3-phenyl-2-propenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001895972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-2-Methylcinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901044462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-methylcinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.497 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Methyl-3-phenyl-2-propenoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52D2H37MVU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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